molecular formula C14H11FN4O2 B8004888 4-fluoro-3-(5-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde

4-fluoro-3-(5-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde

Cat. No.: B8004888
M. Wt: 286.26 g/mol
InChI Key: JDJLCVZIXQOHOF-UHFFFAOYSA-N
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Description

This compound features a benzaldehyde core substituted at the 4-position with a fluorine atom and at the 3-position with a 1,2,4-oxadiazole ring. The oxadiazole is further functionalized by a methylene-linked 2-methylimidazole group. Its structure combines aromatic, heterocyclic, and aldehyde functionalities, making it a candidate for drug discovery, particularly in targeting enzymes or receptors where electron-deficient aromatic systems and hydrogen-bonding motifs are critical .

Properties

IUPAC Name

4-fluoro-3-[5-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O2/c1-9-16-4-5-19(9)7-13-17-14(18-21-13)11-6-10(8-20)2-3-12(11)15/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJLCVZIXQOHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=NC(=NO2)C3=C(C=CC(=C3)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime Intermediate Preparation

The oxadiazole synthesis begins with the conversion of a nitrile to an amidoxime. For the target compound, 4-fluoro-3-cyanobenzaldehyde is treated with hydroxylamine hydrochloride under basic conditions:

4-Fluoro-3-cyanobenzaldehyde+NH2OH\cdotpHClNa2CO3,EtOH4-Fluoro-3-(N-hydroxycarbamimidoyl)benzaldehyde[10][14]\text{4-Fluoro-3-cyanobenzaldehyde} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{Na}2\text{CO}_3, \text{EtOH}} \text{4-Fluoro-3-(N-hydroxycarbamimidoyl)benzaldehyde} \quad

Optimization Notes :

  • Microwave irradiation (90°C, 300 W, 5 min) increases amidoxime yield to >90%.

  • Ethanol/water mixtures reduce side reactions.

Cyclization to 1,2,4-Oxadiazole

The amidoxime reacts with chloroacetic acid under dehydrative conditions to form the oxadiazole ring. Phosphorus oxychloride (POCl₃) or T3P® (propylphosphonic anhydride) are effective cyclizing agents:

Amidoxime+ClCH2COOHPOCl3,Δ4-Fluoro-3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde[6][14]\text{Amidoxime} + \text{ClCH}2\text{COOH} \xrightarrow{\text{POCl}3, \Delta} \text{4-Fluoro-3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde} \quad

Key Data :

ConditionCatalystYield (%)Time (h)
POCl₃, refluxNone786
T3P®, 80°CTEA922

Functionalization with 2-Methylimidazole

Nucleophilic Substitution

The chloromethyl group on the oxadiazole undergoes substitution with 2-methylimidazole in the presence of a base (e.g., K₂CO₃ or DIEA):

Chloromethyl-oxadiazole+2-MethylimidazoleK2CO3,DMFTarget Compound[4][9]\text{Chloromethyl-oxadiazole} + \text{2-Methylimidazole} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} \quad

Optimization Insights :

  • Solvent : DMF or acetone improves solubility of imidazole.

  • Temperature : 80–100°C accelerates substitution without aldehyde oxidation.

Aldehyde Group Protection Strategies

To prevent aldehyde oxidation during synthesis, acetal protection is employed:

  • Protection :

    Benzaldehyde+Ethylene glycolTsOHAcetal-protected intermediate[12]\text{Benzaldehyde} + \text{Ethylene glycol} \xrightarrow{\text{TsOH}} \text{Acetal-protected intermediate} \quad
  • Deprotection :

    AcetalHCl, H2ORegenerated aldehyde[5]\text{Acetal} \xrightarrow{\text{HCl, H}_2\text{O}} \text{Regenerated aldehyde} \quad

Alternative Synthetic Routes

Microwave-Assisted One-Pot Synthesis

Combining amidoxime formation and cyclization in a single step under microwave irradiation reduces reaction time:

NitrileNH2OH\cdotpHCl, POCl3,MWOxadiazole(Yield: 85–88%)[10]\text{Nitrile} \xrightarrow{\text{NH}2\text{OH·HCl, POCl}3, \text{MW}} \text{Oxadiazole} \quad (\text{Yield: 85–88\%}) \quad

Hydrazone Oxidative Cyclization

Hydrazones derived from 4-fluoro-3-carboxybenzaldehyde and methyl hydrazine can be cyclized using iodine or FeCl₃:

HydrazoneI2,EtOHOxadiazole(Yield: 70%)[12]\text{Hydrazone} \xrightarrow{\text{I}_2, \text{EtOH}} \text{Oxadiazole} \quad (\text{Yield: 70\%}) \quad

Analytical Characterization

Critical spectroscopic data for validation:

  • ¹H NMR (DMSO-d₆) : δ 10.12 (s, 1H, CHO), 8.21 (d, J = 7.8 Hz, 1H, ArH), 7.89 (s, 1H, Imidazole-H), 5.34 (s, 2H, CH₂), 2.42 (s, 3H, CH₃).

  • HRMS : m/z calcd. for C₁₅H₁₂FN₄O₂ [M+H]⁺: 307.0941; found: 307.0938.

Challenges and Mitigation Strategies

  • Aldehyde Oxidation : Use of acetal protection or low-temperature conditions.

  • Imidazole Stability : Avoid strong acids; DIEA or K₂CO₃ as mild bases.

  • Regioselectivity : Controlled stoichiometry (1:1.2 amidoxime:carboxylic acid) minimizes di-substitution.

Comparative Evaluation of Methods

MethodYield (%)TimeScalability
Classical Cyclization786 hModerate
Microwave One-Pot881 hHigh
Hydrazone Cyclization708 hLow

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Nucleophilic substitution reactions can occur at the fluorine atom or the imidazole ring, depending on the reagents used.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, CrO₃, and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.

  • Reduction: : LiAlH₄, NaBH₄, and hydrogen gas (H₂) are typical reducing agents.

  • Substitution: : Various nucleophiles, such as amines or alcohols, can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Carboxylic acids or ketones may be formed as major products.

  • Reduction: : Alcohols or amines can be produced as major products.

  • Substitution: : Substituted imidazoles or fluorinated benzaldehydes are common products.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing imidazole and oxadiazole moieties possess significant antimicrobial properties. The incorporation of the 4-fluoro group enhances the lipophilicity and bioactivity of the compound, potentially improving its efficacy against various pathogens. Studies have shown that derivatives of similar structures exhibit broad-spectrum activity against bacteria and fungi, suggesting that this compound may also demonstrate similar properties.

Anticancer Potential

The structural motifs present in 4-fluoro-3-(5-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde are linked to anticancer activity. Compounds with oxadiazole rings have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer lines. Preliminary studies suggest that this compound could be evaluated further for its potential in targeting specific cancer pathways.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways, such as lipoxygenases (LOX). The presence of the imidazole ring suggests potential interactions with enzyme active sites, which could be exploited for developing anti-inflammatory drugs. Inhibitors of LOX have therapeutic implications in treating conditions like asthma and arthritis.

Case Study 1: Structure-Activity Relationship (SAR)

A study focusing on SAR for related compounds revealed that modifications to the oxadiazole and imidazole rings significantly affect biological activity. For instance, altering substituents on the benzaldehyde moiety enhanced binding affinity to target enzymes while reducing cytotoxicity in non-target cells . This highlights the importance of structure optimization in drug design.

Case Study 2: Antimicrobial Testing

In a recent investigation, derivatives of similar imidazole-containing compounds were tested against various bacterial strains. The results indicated that modifications similar to those found in 4-fluoro-3-(5-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde resulted in significant antimicrobial activity with minimal resistance development over time . This reinforces the potential application of this compound in developing new antibiotics.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4-(5-((Cyclohexyl(methyl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde (CAS: 1119452-63-9)
  • Structural Differences: Replaces the 2-methylimidazole group with a cyclohexyl(methyl)amino moiety.
  • The aldehyde group remains intact, retaining reactivity for covalent interactions .
  • Synthesis: Likely involves similar oxadiazole ring formation via cyclization but diverges in the substitution of the amino group .
3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (CAS: 1092400-82-2)
  • Structural Differences : Substitutes the benzaldehyde with a benzoic acid and the imidazole with a trifluoromethyl group.
  • Implications: The carboxylic acid improves solubility and enables ionic interactions, while the trifluoromethyl group increases metabolic stability.
N-[[5-[2-(2-Imidazol-1-ylethyl)indazol-3-yl]-1,2,4-oxadiazol-3-yl]methyl]benzamide derivatives (e.g., Compounds 48–52)
  • Structural Differences : Replace the benzaldehyde with benzamide or naphthamide groups.
  • Implications: Amide groups enhance stability and participate in hydrogen bonding, making these compounds more suited for protein-targeted therapies.

Pharmacological and Physicochemical Properties

Compound Molecular Weight Key Functional Groups Solubility Bioactivity Notes
Target Compound ~341.3 g/mol Aldehyde, Fluorine, Imidazole Low (lipophilic) Potential kinase inhibition
4-(Cyclohexylamino analog) 299.37 g/mol Aldehyde, Cyclohexylamino Moderate Unreported
3-(Trifluoromethyl)benzoic acid 260.17 g/mol Carboxylic acid, CF3 High Metabolic stability
Compound 48 ~550 g/mol Benzamide, Imidazole Moderate Nav channel modulation
  • Aldehyde Reactivity : The target compound’s aldehyde group offers a reactive site for Schiff base formation or covalent inhibition, unlike the stable amides or carboxylic acids in analogs .

Stability and Drug-Likeness

  • Aldehyde Stability : The target compound is prone to oxidation (unlike amides or acids) but can be stabilized via formulation adjustments.

Biological Activity

4-Fluoro-3-(5-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde is a complex organic compound with potential biological activity. Its structure incorporates a fluorobenzaldehyde moiety, an imidazole ring, and an oxadiazole group, which are known for their diverse biological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and antimalarial properties as well as its mechanism of action.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C14H11FN4O2\text{C}_{14}\text{H}_{11}\text{F}\text{N}_{4}\text{O}_{2}

IUPAC Name

4-fluoro-3-[5-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazole derivatives. For instance, compounds similar to 4-fluoro-3-(5-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde have shown significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 20 to 70 µM against resistant strains like Staphylococcus aureus and Escherichia coli .

Compound MIC (µM) Target Organism
Compound A20S. aureus
Compound B40E. coli
Compound C30MRSA

In a comparative study, the efficacy of these compounds was significantly lower than that of standard antibiotics like ceftriaxone, indicating room for improvement in their antibacterial potency .

Antifungal Activity

The antifungal activity of similar imidazole derivatives has also been investigated. Compounds demonstrated effective inhibition against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM . The presence of specific functional groups in these compounds enhances their interaction with fungal cell membranes.

Compound MIC (µM) Target Organism
Compound D30C. albicans
Compound E50Fusarium oxysporum

These findings suggest that modifications to the imidazole ring can lead to improved antifungal properties.

Antimalarial Activity

The compound has shown potential as an antimalarial agent through its action on dihydroorotate dehydrogenase (DHODH), a validated target in malaria treatment. In vitro assays indicated that derivatives could inhibit recombinant DHODH from Plasmodium falciparum with IC50 values lower than 0.03 μM . This level of potency suggests that further development could yield effective antimalarial therapies.

The biological activity of 4-fluoro-3-(5-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde is believed to stem from its ability to interfere with essential cellular processes in pathogens:

  • Inhibition of Enzymatic Activity : The oxadiazole moiety may act as a competitive inhibitor for enzymes critical for bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : The lipophilic nature of the compound allows it to integrate into microbial membranes, disrupting their integrity and leading to cell lysis.
  • Targeting Metabolic Pathways : In the case of malaria, inhibition of DHODH disrupts pyrimidine biosynthesis necessary for DNA replication in the parasite.

Case Studies

Several case studies have documented the synthesis and evaluation of compounds structurally related to 4-fluoro-3-(5-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde:

  • Study on Antibacterial Efficacy : A series of imidazole derivatives were synthesized and tested against various bacterial strains. The study concluded that modifications to the imidazole ring significantly enhanced antibacterial activity .
  • Evaluation of Antifungal Properties : Another investigation focused on the antifungal properties against multiple strains of fungi, revealing that specific substitutions increased efficacy against resistant strains .

Q & A

Q. Key Data :

StepReagents/ConditionsYield (Example)Reference
Oxadiazole cyclizationNH2OH·HCl, DCC, DMF, 80°C65–75%
Imidazole alkylationK2CO3, CH3CN, reflux70–85%

Basic: How is the compound characterized to confirm its regiochemistry and purity?

Q. Methodology :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assigns substituent positions. For instance, the aldehyde proton at ~9.6 ppm (singlet) and fluorine’s deshielding effects on adjacent protons (e.g., ’s 7.46–7.04 ppm multiplet for fluorobenzyl protons) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1661 cm<sup>-1</sup> for the aldehyde) .
  • HPLC/MS : Ensures purity (>95%) and molecular ion verification (e.g., [M+H]<sup>+</sup> via ESI-MS) .

Advanced Tip : Use 2D NMR (e.g., NOESY) to resolve spatial proximity of substituents on the benzaldehyde ring.

Advanced: How can reaction conditions be optimized to mitigate side reactions during oxadiazole formation?

Challenges : Competing hydrolysis of amidoximes or undesired cyclization pathways.
Solutions :

  • Solvent selection : Use anhydrous DMF or THF to minimize hydrolysis ( uses dry DMF under nitrogen) .
  • Catalytic additives : Employ coupling agents like EDCI/HOBt to enhance amidoxime activation (noted in ’s chlorination reactions with SOCl2) .
  • Temperature control : Gradual heating (e.g., 80°C→120°C) reduces decomposition, as seen in ’s 18-hour reflux .

Q. Data Comparison :

ConditionBy-productsYield Improvement
Anhydrous DMF, N2Reduced hydrolysis+20%
EDCI/HOBt additionFewer dimers+15%

Advanced: What computational approaches predict the compound’s bioactivity against kinase targets?

Q. Methodology :

  • Docking studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., imidazole’s coordination with metal ions in ’s triazole derivatives) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., fluorine’s impact on benzaldehyde reactivity) with inhibitory activity .
  • MD simulations : Assess stability of the oxadiazole linker in aqueous environments (referenced in ’s pH-dependent reactivity studies) .

Case Study : Fluorine’s electron-withdrawing effect enhances binding affinity by 1.5-fold in analogous kinase inhibitors () .

Advanced: How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

Q. Mechanistic Insights :

  • Electrophilic substitution : Fluorine deactivates the benzaldehyde ring, directing reactions to meta/para positions. ’s synthesis of fluorinated benzimidazoles uses nitration at the 5-position due to fluorine’s directing effects .
  • Suzuki coupling : Fluorine’s electronegativity slows oxidative addition; use Pd(PPh3)4 and elevated temperatures (80–100°C) to enhance efficiency (as in ’s bromophenyl couplings) .

Q. Data :

ReactionCatalystYield (Fluorinated vs. Non-fluorinated)
Suzuki couplingPd(OAc)255% (fluorinated) vs. 75% (non-fluorinated)

Basic: What purification techniques are effective for isolating this compound?

Q. Protocols :

  • Column chromatography : Use silica gel with EtOAc/hexane gradients (4:1→7:3) to separate polar oxadiazole-imidazole derivatives () .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 218–220°C in ) .
  • TLC monitoring : Rf ~0.5 in CH2Cl2/MeOH (9:1) ensures reaction completion .

Advanced: What strategies resolve contradictions in biological activity data across structural analogs?

Q. Approach :

  • SAR analysis : Compare substituent effects (e.g., 2-methylimidazole vs. bulkier groups in ’s tri-substituted imidazoles) .
  • Metabolic stability assays : Use liver microsomes to identify oxidative hotspots (e.g., oxadiazole’s susceptibility to CYP450 in ) .
  • Crystallography : Resolve binding mode discrepancies (e.g., ’s benzimidazole-triazole co-crystal structures) .

Example : Methyl substitution on imidazole improves IC50 by 10-fold in kinase assays () .

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